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Compound of Interest

Compound Name: Fgfr4-IN-5

Cat. No.: B8180469

For Immediate Release

This whitepaper provides a comprehensive technical overview of Fgfr4-IN-5, a potent and
selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is
intended for researchers, scientists, and drug development professionals interested in the
chemical properties, mechanism of action, and therapeutic potential of this compound,
particularly in the context of hepatocellular carcinoma (HCC).

Chemical Properties and IUPAC Name

Fgfr4-IN-5 is a small molecule inhibitor characterized by the following properties:
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Property Value
N-[(3R)-1-[6-[2,6-dichloro-3,5-dimethoxy-
IUPAC Name phenyl]-8-methyl-7-oxo-pyrrolo[2,3-d]pyrimidin-

2-yl]pyrrolidin-3-yl]prop-2-enamide

Molecular Formula C23H23CI2N505

Molecular Weight 520.37 g/mol
CN1C2=NC(N[C@@H]3COC[C@@H]3NC(C=

SMILES C)=0)=NC=C2C=C(C4=C(CI)C(OC)=CC(0OC)=
C4Cl)C1=0

CAS Number 1628793-01-0

Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action

Fgfr4-IN-5 is a selective and covalent inhibitor of FGFRA4. It exerts its therapeutic effect by

irreversibly binding to a specific cysteine residue within the ATP-binding pocket of the FGFR4

kinase domain. This covalent modification blocks the receptor's kinase activity, thereby

inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.

The primary signaling cascade inhibited by Fgfr4-IN-5 is the FGFR4 pathway, which, upon

activation by its ligand FGF19, triggers downstream pathways including the RAS-RAF-MEK-
ERK (MAPK) and PI3K-Akt signaling cascades.[1] By blocking these pathways, Fgfr4-IN-5
effectively suppresses tumor growth and induces apoptosis in FGFR4-driven cancers.

Below is a diagram illustrating the FGFR4 signaling pathway and the point of intervention by

Fgfr4-IN-5.
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FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-5.
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Quantitative Data

The following tables summarize the key quantitative data for Fgfr4-IN-5, demonstrating its

potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

Target IC50 (nM)
FGFR4 6.5[2][3]
FGFR1 >1000
FGFR2 >1000
FGFR3 >1000

Table 2: In Vivo Pharmacokinetics in Preclinical Models[2][3]

Dose Oral
. Cmax AUC . S
Species (mgl/kg, Tmax (h) Bioavailabil
(ng/mL) (ng-h/mL) .

oral) ity (%)
Mouse 10 423 2 1890 20
Rat 10 588 4 3450 12
Cynomolgus

10 2820 6 25600 27
Monkey

Table 3: In Vivo Efficacy in a Hep3B Orthotopic Xenograft Model[2][3]

Treatment Group Dose

Tumor Growth
Dosing Schedule Inhibition (%AT/
AC)

Vehicle Control

Fgfr4-IN-5 100 mg/kg

] ] Strong antitumor
Twice daily fivit
activity
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Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and

further investigation.

In Vitro Kinase Inhibition Assay (Omnia® Kinase Assay)

Reagents and Materials: Recombinant human FGFR kinases, ATP, appropriate peptide
substrate (e.g., Sov-2), and Omnia® Kinase Assay reagents (Invitrogen).

Procedure: a. Prepare a serial dilution of Fgfr4-IN-5 in DMSO. b. In a 384-well plate, add the
kinase, peptide substrate, and the diluted inhibitor. c. Initiate the reaction by adding ATP. d.
Incubate the plate at 30°C for the recommended time. e. Stop the reaction and measure the
fluorescence intensity using a microplate reader. f. Calculate the IC50 values by fitting the
dose-response data to a four-parameter logistic equation.

Western Blot Analysis of pFGFR4 Inhibition in Cells

Cell Culture: Culture FGFR4-dependent cancer cell lines (e.g., HuH-7, Hep3B) in appropriate
media.

Treatment: Treat cells with varying concentrations of Fgfr4-IN-5 for a specified duration.
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF
membrane.

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate
the membrane with primary antibodies against pFGFR4 (Tyr642) and total FGFR4 overnight
at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies. d.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
e. Use a loading control (e.g., B-actin or GAPDH) to normalize the results.
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In Vivo Antitumor Efficacy in an Orthotopic
Hepatocellular Carcinoma (HCC) Xenograft Model

¢ Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

o Tumor Cell Implantation: Surgically implant human HCC cells (e.g., Hep3B) into the liver of
the mice.

o Treatment: a. Once tumors are established, randomize the mice into treatment and control
groups. b. Administer Fgfr4-IN-5 orally (e.g., by gavage) at the desired dose and schedule.
c. The control group receives the vehicle solution.

e Tumor Monitoring: Monitor tumor growth over time using a suitable imaging modality (e.g.,
bioluminescence imaging or ultrasound).

o Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and
measure their weight and volume. Calculate the tumor growth inhibition (%AT/AC).

o Ethical Considerations: All animal experiments must be conducted in accordance with
approved institutional animal care and use committee (IACUC) protocols.

Below is a workflow diagram for the in vivo efficacy study.
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Workflow for In Vivo Antitumor Efficacy Study.
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Conclusion

Fgfr4-IN-5 is a highly potent and selective covalent inhibitor of FGFR4 with demonstrated in
vitro and in vivo antitumor activity in models of hepatocellular carcinoma. Its favorable
pharmacokinetic profile and significant efficacy in preclinical models make it a promising
candidate for further development as a targeted therapy for FGFR4-driven cancers. This
technical guide provides a foundational resource for researchers to further explore the
therapeutic potential of Fgfr4-IN-5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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